molecular formula C6H12Cl2N4O2 B2796776 2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride CAS No. 2375267-68-6

2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride

Cat. No.: B2796776
CAS No.: 2375267-68-6
M. Wt: 243.09
InChI Key: ZEUJXLBRKYSTNG-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride is a chemical compound with a unique structure that has garnered interest in scientific research. This compound is known for its diverse applications in chemistry, biology, medicine, and industry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 1-methyltriazole with an appropriate amino acid derivative under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and batch reactions are employed to meet commercial demands. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development to explore new applications and functionalities.

Scientific Research Applications

2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study biochemical processes and enzyme interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and biological activity. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Similar compounds include 2-Amino-3-(1-methyltriazol-4-yl)propanamide and other derivatives of triazole and amino acids. These compounds share structural similarities but differ in their functional groups and biological activities, making each compound suitable for different applications.

Properties

IUPAC Name

2-amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-10-3-4(8-9-10)2-5(7)6(11)12;;/h3,5H,2,7H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUJXLBRKYSTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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